molecular formula C8H7Br2I B6336921 1,5-Dibromo-2-iodo-3,4-dimethylbenzene CAS No. 1160573-46-5

1,5-Dibromo-2-iodo-3,4-dimethylbenzene

Cat. No.: B6336921
CAS No.: 1160573-46-5
M. Wt: 389.85 g/mol
InChI Key: PUUSOJQHQCFNDB-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-3,4-dimethylbenzene is an organic compound with the molecular formula C8H7Br2I. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-iodo-3,4-dimethylbenzene typically involves the bromination and iodination of 3,4-dimethylbenzene. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-3,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include hydrocarbons with the removal of halogen atoms.

Scientific Research Applications

1,5-Dibromo-2-iodo-3,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-iodo-3,4-dimethylbenzene involves its interaction with various molecular targets through its halogen and methyl substituents. The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms act as leaving groups, allowing for the introduction of new functional groups. The methyl groups can influence the reactivity and stability of the compound by donating electron density to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-iodo-3,4-dimethylbenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,5-dibromo-2-iodo-3,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2I/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUSOJQHQCFNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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